3-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride
Overview
Description
“3-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C17H26ClNO2 . It is also known by the synonym "3-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine" .
Molecular Structure Analysis
The molecular weight of “this compound” is 311.85 . The average mass is 311.847 Da and the monoisotopic mass is 311.165222 Da .Scientific Research Applications
Chemical Synthesis and Pharmacological Activities
The compound 3-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride is part of a broader class of chemical entities that exhibit varied biological and pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. While the direct studies on this specific compound are limited, insights can be drawn from research on closely related chemical structures and functionalities.
Anticancer Properties
Eugenol, a component structurally similar to the allyl and methoxy functional groups in the compound, has been extensively studied for its anticancer properties. It induces cell death, cell cycle arrest, and inhibits migration, metastasis, and angiogenesis in various cancer cell lines. This suggests potential anticancer applications for compounds with related chemical structures (Ali Zari et al., 2021).
Pharmacokinetics and Dynamics
The pharmacokinetics and pharmacodynamics of related piperidine derivatives, such as Bilastine, have been extensively reviewed, indicating that these compounds can exhibit potent binding affinity to receptors and have a longer duration of action. This points towards potential for the subject compound in drug development, given its structural similarities (Sanjay Sharma et al., 2021).
Neuroprotective Effects
Research on derivatives of piperidine, including those with hydroxyl and methoxy groups, has highlighted their neuroprotective effects. This includes potential benefits in Alzheimer's disease, suggesting that compounds like this compound could offer similar benefits (G. Román & S. Rogers, 2004).
Bioavailability Enhancement
The molecular structure of piperidine derivatives has been shown to enhance the bioavailability of therapeutic drugs and phytochemicals. This is attributed to their influence on the digestive enzymes and their ability to improve absorption rates, suggesting that the compound could serve as a bioavailability enhancer (K. Srinivasan, 2007).
Properties
IUPAC Name |
3-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-3-5-14-7-8-16(17(12-14)19-2)20-11-9-15-6-4-10-18-13-15;/h3,7-8,12,15,18H,1,4-6,9-11,13H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMQHMKOFVSBRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220031-03-7 | |
Record name | Piperidine, 3-[2-[2-methoxy-4-(2-propen-1-yl)phenoxy]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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